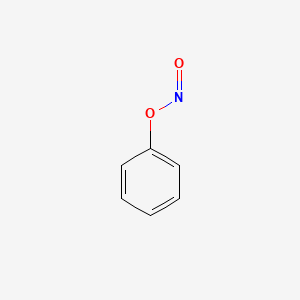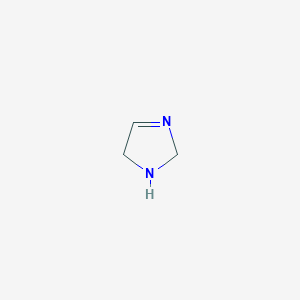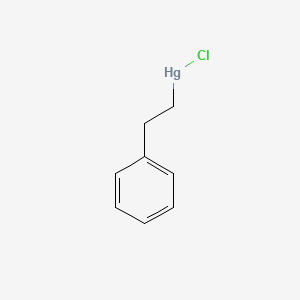![molecular formula C10H11NO2 B14694389 3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- CAS No. 28082-16-8](/img/structure/B14694389.png)
3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound has a unique structure that combines elements of benzopyran and isoxazole, making it of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Benzopyran: Shares the benzopyran ring structure but lacks the isoxazole component.
Isoxazole: Contains the isoxazole ring but does not have the benzopyran structure.
Quinapril: A related compound with a different core structure but similar functional groups.
Uniqueness
The unique combination of benzopyran and isoxazole rings in 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- gives it distinct chemical and biological properties
特性
CAS番号 |
28082-16-8 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
(3aS,9bR)-3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c][1,2]oxazole |
InChI |
InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)10-7(5-12-9)6-13-11-10/h1-4,7,10-11H,5-6H2/t7-,10+/m0/s1 |
InChIキー |
ZXMFDPAQTCFAEQ-OIBJUYFYSA-N |
異性体SMILES |
C1[C@H]2CON[C@H]2C3=CC=CC=C3O1 |
正規SMILES |
C1C2CONC2C3=CC=CC=C3O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















